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Compound of Interest

Compound Name: Parlar 26

Cat. No.: B1253220 Get Quote

Disclaimer: Limited direct toxicological data is publicly available for the specific toxaphene

congener, Parlar 26. Much of the information presented herein is extrapolated from studies on

the broader technical toxaphene mixture, related congeners, and the general class of

organochlorine pesticides. This guide is intended for research and informational purposes and

highlights the need for further specific investigation into the toxicology of Parlar 26.

Introduction
Parlar 26, a prominent and persistent congener of the complex pesticide mixture toxaphene, is

an octachlorinated bornane derivative with the chemical formula C₁₀H₁₀Cl₈. Due to its lipophilic

nature and resistance to degradation, Parlar 26 bioaccumulates in the environment and food

chains, posing a potential risk to human health and ecosystems. As a member of the

organochlorine pesticide class, concerns regarding its neurotoxicity, carcinogenicity, and

endocrine-disrupting potential are significant. This technical guide provides a comprehensive

overview of the known and inferred toxicological profile of Parlar 26, intended for researchers,

scientists, and drug development professionals.

Physicochemical Properties
A summary of the key physicochemical properties of Parlar 26 is presented in Table 1. These

properties contribute to its environmental persistence and bioaccumulation.
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Property Value

Chemical Formula C₁₀H₁₀Cl₈

Molecular Weight 413.79 g/mol

CAS Number 142534-71-2

Appearance Colorless to light yellow solid or oily liquid

Water Solubility Very low

Log Kₒw (Octanol-Water Partition Coefficient) High (indicating high lipophilicity)

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Specific ADME data for Parlar 26 is scarce. However, based on the characteristics of

toxaphene and other organochlorine pesticides, the following can be inferred:

Absorption: Parlar 26 is likely well-absorbed through oral, dermal, and inhalation routes of

exposure due to its lipophilicity.

Distribution: Following absorption, it is expected to distribute to and accumulate in lipid-rich

tissues, such as adipose tissue, liver, and the nervous system. It has the potential to cross

the blood-brain and placental barriers.

Metabolism: The metabolism of Parlar 26 is expected to be slow, contributing to its

persistence in the body. Biotransformation, if it occurs, likely involves cytochrome P450-

mediated oxidation and dechlorination reactions.

Excretion: Excretion is anticipated to be slow, primarily occurring through feces, with some

elimination in urine. Lactational transfer is also a potential route of excretion, leading to

neonatal exposure.

Toxicological Data
Direct quantitative toxicological data for Parlar 26 is not readily available in the public domain.

The following table summarizes the general toxicity information for toxaphene mixtures, which
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may provide an indication of the potential hazards of Parlar 26.

Toxicity
Endpoint

Species Route Value Reference

Acute Oral LD₅₀

(Toxaphene)
Rat Oral 40-293 mg/kg

General

Toxicological

Literature

Acute Dermal

LD₅₀

(Toxaphene)

Rat Dermal 600-1075 mg/kg

General

Toxicological

Literature

Carcinogenicity

(Toxaphene)
Human -

Probable human

carcinogen

(Group 2A)

IARC

Endocrine

Disruption

(Toxaphene)

Various In vitro/In vivo

Evidence of

estrogenic and

anti-androgenic

activity

Various studies

Note: LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested

population. NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-

Adverse-Effect Level) values for Parlar 26 have not been established.

Mechanisms of Toxicity
The precise mechanisms of toxicity for Parlar 26 have not been fully elucidated. However,

based on its chemical structure and the known effects of related compounds, several potential

mechanisms are of concern:

Neurotoxicity: As an organochlorine pesticide, Parlar 26 is presumed to be a neurotoxicant.

A likely mechanism is the interference with ion channels in nerve cell membranes, such as

the GABAₐ receptor-chloride channel complex and voltage-gated sodium channels, leading

to hyperexcitability of the nervous system.
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Endocrine Disruption: Toxaphene and its congeners have been shown to possess endocrine-

disrupting properties. Parlar 26 may interact with various hormone receptors, including:

Estrogen Receptors (ERα and ERβ): It may act as an agonist or antagonist, disrupting

normal estrogen signaling.

Androgen Receptor (AR): It could exhibit anti-androgenic activity, interfering with male

reproductive development and function.

Aryl Hydrocarbon Receptor (AhR): Activation of the AhR pathway can lead to a wide range

of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and

carcinogenicity.

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified

toxaphene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. The

carcinogenic mechanisms are not fully understood but may involve genotoxicity and/or non-

genotoxic mechanisms such as tumor promotion.

Experimental Protocols
Detailed experimental protocols from studies specifically investigating the toxicology of Parlar
26 are not available. The following are representative, detailed methodologies for key in vitro

experiments that could be employed to assess its toxicological profile.

In Vitro Estrogen Receptor Transactivation Assay
This assay determines the ability of Parlar 26 to activate the estrogen receptor.

Cell Line: A human cell line stably transfected with the human estrogen receptor alpha (hERα)

and a luciferase reporter gene under the control of an estrogen-responsive element (e.g., MCF-

7-ERE-Luc).

Procedure:

Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum

(FBS) and antibiotics. For the experiment, switch to a phenol red-free medium with charcoal-

stripped FBS to remove endogenous estrogens.
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Plating: Seed the cells in 96-well plates at a predetermined density and allow them to attach

overnight.

Dosing: Prepare a serial dilution of Parlar 26 in the assay medium. Add the different

concentrations of Parlar 26 to the cells. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., 17β-estradiol).

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's instructions for the luciferase assay kit.

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total

protein content or a viability dye). Plot the fold induction of luciferase activity relative to the

vehicle control against the concentration of Parlar 26 to determine the EC₅₀ (half-maximal

effective concentration).

In Vitro Androgen Receptor Competitive Binding Assay
This assay assesses the ability of Parlar 26 to bind to the androgen receptor.

Materials:

Rat ventral prostate cytosol (as a source of androgen receptors).

Radiolabeled androgen (e.g., [³H]-R1881).

Unlabeled androgen (e.g., dihydrotestosterone, DHT) for determining non-specific binding.

Parlar 26.

Assay buffer.

Procedure:

Preparation of Cytosol: Prepare cytosol from the ventral prostates of castrated male rats.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup: In microcentrifuge tubes, combine a fixed concentration of [³H]-R1881 with

varying concentrations of Parlar 26. Include tubes for total binding (only [³H]-R1881 and

cytosol) and non-specific binding (with an excess of unlabeled DHT).

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the

free radioligand using a method such as hydroxylapatite precipitation or dextran-coated

charcoal.

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation

counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the log concentration of Parlar
26 to determine the IC₅₀ (half-maximal inhibitory concentration).

In Vitro Aryl Hydrocarbon Receptor (AhR) Activation
Assay
This assay determines if Parlar 26 can activate the AhR signaling pathway.

Cell Line: A cell line, such as the human hepatoma cell line HepG2, stably transfected with a

luciferase reporter gene under the control of a dioxin-responsive element (DRE).

Procedure:

Cell Culture and Plating: Culture and plate the cells as described for the estrogen receptor

transactivation assay.

Dosing: Treat the cells with a range of concentrations of Parlar 26. Include a vehicle control

and a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).

Incubation: Incubate the plates for 24 hours.

Lysis and Luciferase Assay: Perform the luciferase assay as previously described.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/product/b1253220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Analyze the data to determine the fold induction of luciferase activity and the

EC₅₀ value for Parlar 26.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the toxicological

assessment of Parlar 26.
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A generalized workflow for the toxicological assessment of a chemical substance.
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A simplified diagram of a generic nuclear hormone receptor signaling pathway.
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To cite this document: BenchChem. [Toxicological Profile of Parlar 26 Congener: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253220#toxicological-profile-of-parlar-26-congener]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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